REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.C(OC(=O)[NH:22][CH2:23][CH2:24][NH2:25])(C)(C)C.Cl>O1CCOCC1>[F:13][C:12]([F:15])([F:14])[C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:22][CH2:23][CH2:24][NH2:25])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC(=CC=C12)C(F)(F)F
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCN)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between 10% IPA/chloroform and saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back extracted with 10% IPA/chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The product was dissolved in MeOH (0.5 mL)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C2C(=CC=NC2=C1)NCCN)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |